2'-Amino-2,2,2-trifluoro-6'-(trifluoromethyl)acetophenone
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Overview
Description
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone is a fluorinated aromatic compound characterized by the presence of amino and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where a trifluoromethylated benzene derivative is reacted with a suitable amine under controlled conditions . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and advanced purification techniques are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the amino group but shares the trifluoromethyl group.
2’-Fluoro-6’-(trifluoromethyl)acetophenone: Contains a fluoro group instead of an amino group.
3’,5’-Bis(trifluoromethyl)acetophenone: Contains additional trifluoromethyl groups.
Uniqueness
2’-Amino-2,2,2-trifluoro-6’-(trifluoromethyl)acetophenone is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1448858-57-8 |
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Molecular Formula |
C9H5F6NO |
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-2-1-3-5(16)6(4)7(17)9(13,14)15/h1-3H,16H2 |
InChI Key |
GJWFXLUXRGWMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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